Lincomycin hydrochloride

Description

Properties

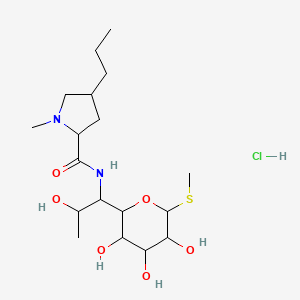

IUPAC Name |

N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUMFISTNHIPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859-18-7 | |

| Record name | Lincomycin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (2S-trans)-6,8-dideoxy-6-[[(1-methyl-4-propylpyrrolidin-2-yl)carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Origin and Chemical Classification of Lincomycin Hydrochloride

Natural Source and Producing Microorganisms

Lincomycin (B1675468) is a lincosamide antibiotic that was first isolated in Lincoln, Nebraska, from the soil actinomycete Streptomyces lincolnensis. wikipedia.orgwithpower.comnih.gov This bacterium is the primary natural source for the production of lincomycin. ncats.iopfizermedical.comresearchgate.net Subsequent research has identified other bacterial species capable of producing lincomycin, including Streptomyces roseolus, S. caelestis, and Streptomyces vellosus. wikipedia.orggoogle.com The discovery of lincomycin from a natural source is a notable example of pharmaceutical discovery through the investigation of microbial products. pubcompare.ai

| Producing Microorganism | Discovery Context |

| Streptomyces lincolnensis | Isolated from soil in Lincoln, Nebraska. wikipedia.orgwithpower.compubcompare.ai |

| Streptomyces vellosus | Isolated from Arizona soil. google.com |

| Streptomyces roseolus | Identified as a producer of lincomycin. wikipedia.org |

| Streptomyces caelestis | Identified as a producer of lincomycin. wikipedia.org |

Lincosamide Class and Structural Components

Lincomycin hydrochloride is classified as a lincosamide antibiotic. wikipedia.orgrpicorp.com The fundamental structure of lincosamides consists of a pyrrolidine (B122466) ring linked to a pyranose moiety, specifically a methylthio-lincosamide, through an amide bond. wikipedia.org

The chemical structure of lincomycin hydrochloride is composed of two main units: an amino acid derivative and an amino-octose sugar. wikipedia.org The amino acid component is a 4-propyl-L-proline, and the sugar component is an eight-carbon aminothio sugar. wikipedia.org The biosynthesis of lincomycin involves the separate synthesis of these two units, which are then condensed. wikipedia.org

The hydrochloride salt form is the preferred formulation for pharmaceutical applications. chemicalbook.com Lincomycin hydrochloride appears as a white to off-white crystalline powder. pfizermedical.comcymitquimica.com

Structural Components of Lincomycin:

| Component | Description |

| Amino Acid Derivative | 4-propyl-L-proline wikipedia.org |

| Amino-Octose Sugar | An eight-carbon aminothio sugar, specifically α-methylthiolincosamine (α-MTL) wikipedia.orgdrugbank.com |

| Linkage | Amide bond wikipedia.org |

The chemical name for lincomycin hydrochloride is Methyl 6,8-dideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrolidinecarboxamido)-1-thio-D-erythro-α-D-galacto-octopyranoside monohydrochloride monohydrate. pfizermedical.comdroracle.ai Its molecular formula is C18H34N2O6S·HCl·H2O. pfizermedical.comdroracle.ai

Molecular Mechanisms of Action of Lincomycin Hydrochloride

Ribosomal Target Interaction

The principal antibacterial activity of lincomycin (B1675468) hydrochloride stems from its direct interaction with the bacterial ribosome, leading to a cascade of events that ultimately halt protein synthesis and bacterial growth. patsnap.compatsnap.com

Binding to the 50S Ribosomal Subunit

Lincomycin hydrochloride selectively binds to the large 50S subunit of the bacterial ribosome. patsnap.compatsnap.com This specificity is a key determinant of its antibacterial action, as it does not significantly interact with the smaller 30S subunit or with eukaryotic ribosomes, which contributes to its selective toxicity against bacteria. The binding occurs at or near the peptidyl transferase center (PTC), the active site responsible for forming peptide bonds between amino acids. patsnap.comasm.org

Interaction with 23S Ribosomal RNA Residues

The binding of lincomycin hydrochloride to the 50S subunit is mediated by specific interactions with residues of the 23S ribosomal RNA (rRNA), a major structural and catalytic component of the large ribosomal subunit. nih.govdrugbank.com Chemical footprinting studies have revealed that lincomycin protects specific bases within the peptidyl transferase loop of the 23S rRNA from chemical modification. nih.govnih.gov These interactions are critical for the stable binding of the antibiotic to its ribosomal target. drugbank.com

Recent crystallographic studies on the Staphylococcus aureus 50S ribosomal subunit in complex with lincomycin have provided a detailed view of these interactions. The α-methylthiolincosamine (α-MTL) sugar moiety of lincomycin forms hydrogen bonds with several key residues of the 23S rRNA, while the propyl hygric acid portion of the molecule engages in van der Waals contacts. drugbank.com

| Protected Residue | Type of Protection | Significance |

|---|---|---|

| A2058 | Strong protection from dimethyl sulphate | A critical residue for lincosamide binding; methylation of this site confers resistance. drugbank.comnih.gov |

| A2451 | Strong protection from dimethyl sulphate | Located within the peptidyl transferase center, indicating direct interference with catalysis. asm.orgnih.gov |

| G2505 | Strong protection from kethoxal | Another key residue in the peptidyl transferase center involved in antibiotic binding. asm.orgnih.gov |

| G2061 | Weak protection from kethoxal | Suggests a broader interaction surface within the ribosomal binding pocket. nih.gov |

Inhibition of Peptidyl Transferase Activity and Protein Elongation

By binding to the peptidyl transferase center, lincomycin hydrochloride directly inhibits the catalytic activity of this ribosomal region. patsnap.comnih.gov This inhibition prevents the formation of peptide bonds, a fundamental step in the elongation of the polypeptide chain. patsnap.com The antibiotic interferes with the correct positioning of the aminoacyl-tRNA in the A-site of the ribosome, thereby competitively inhibiting the peptidyl transfer reaction. nih.gov This disruption of protein elongation is the primary bacteriostatic effect of lincomycin hydrochloride. patsnap.com

Kinetic analyses have demonstrated that lincomycin acts as a competitive inhibitor of the puromycin (B1679871) reaction, a model system for studying peptidyl transferase activity. nih.gov These studies reveal a two-step mechanism involving an initial binding followed by a conformational change, leading to a more tightly bound state. nih.gov

Blockade of the Polypeptide Exit Tunnel

In addition to inhibiting the peptidyl transferase center, lincomycin hydrochloride also physically obstructs the nascent polypeptide exit tunnel (NPET). patsnap.com This tunnel is a channel within the 50S ribosomal subunit through which the newly synthesized polypeptide chain emerges from the ribosome. embopress.org By binding within or near the entrance of this tunnel, lincomycin creates a steric blockade that prevents the growing polypeptide chain from progressing, further contributing to the cessation of protein synthesis. patsnap.com The location of the lincosamide binding site is approximately 10Å away from the peptidyl transferase center, within the upper part of the exit tunnel. researchgate.netnih.gov

Structural Analogy to tRNA Components at the Ribosome

The molecular structure of lincomycin hydrochloride exhibits a resemblance to components of transfer RNA (tRNA), the molecule responsible for carrying amino acids to the ribosome. nih.govdrugbank.com Specifically, the lincosamide structure acts as a structural analogue of the 3' end of L-Pro-Met-tRNA and deacylated-tRNA. nih.govdrugbank.com This mimicry allows it to interact with the A-site and P-site of the ribosome, regions typically occupied by tRNA molecules during protein synthesis. drugbank.com This structural similarity is a key factor in its ability to competitively inhibit the binding of aminoacyl-tRNA and disrupt the process of translation.

Secondary Antimicrobial Effects on Bacterial Cell Structures

While the primary mechanism of action of lincomycin hydrochloride is the inhibition of protein synthesis, some evidence suggests potential secondary effects on bacterial cell structures. patsnap.com It has been reported that lincomycin can affect bacterial cell wall synthesis, although this effect is considered less pronounced than its impact on the ribosome. patsnap.com The precise molecular basis for this secondary effect is not as well-characterized as its ribosomal interactions. It is hypothesized that the inhibition of protein synthesis may indirectly impact the production of enzymes and structural proteins necessary for maintaining the integrity of the bacterial cell wall.

| Mechanism | Molecular Target | Effect |

|---|---|---|

| Primary Mechanism | 50S Ribosomal Subunit (23S rRNA) | Inhibition of peptidyl transferase activity and protein elongation. patsnap.compatsnap.comnih.gov |

| Polypeptide Exit Tunnel | Blockade of the emerging polypeptide chain. patsnap.com | |

| Secondary Mechanism | Bacterial Cell Wall Synthesis | Indirect inhibition due to disruption of protein synthesis. patsnap.com |

Concentration-Dependent Antimicrobial Modalities

Lincomycin hydrochloride exhibits antimicrobial activities that are notably dependent on its concentration at the site of infection and the susceptibility of the target microorganism. onlinejima.com The compound is generally considered to be bacteriostatic, meaning it inhibits the growth and replication of bacteria without directly killing them. researchgate.netnih.gov However, at higher concentrations, lincomycin hydrochloride can demonstrate bactericidal (bacteria-killing) properties against sensitive pathogens. researchgate.netnih.gov

The transition from bacteriostatic to bactericidal action is often quantified by the ratio of the minimum bactericidal concentration (MBC) to the minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. A low MBC/MIC ratio is indicative of bactericidal activity.

Research has demonstrated that the inoculum size of the bacteria can significantly influence the in vitro activity of lincomycin. A study on the effects of inoculum size on the susceptibility of Staphylococcus aureus to lincomycin revealed a clear concentration-dependent effect. At a lower inoculum size (10⁴ cells/ml), lincomycin was highly active and bactericidal, with a median MIC of 0.78 µg/ml and a median MBC of 1.56 µg/ml. nih.gov As the inoculum concentration increased to 10⁵ cells/ml, the activity of lincomycin shifted to primarily bacteriostatic, with the median MBC increasing to 12.5 µg/ml. nih.gov At a significantly higher inoculum of 10⁷ cells, there was a notable loss of bactericidal activity, with the median MBC exceeding 100 µg/ml. nih.gov

In contrast, the effect of inoculum size on streptococci and pneumococci was less pronounced. For α-hemolytic streptococci, an increase in the inoculum from 10⁴ to 10⁶ cells/ml resulted in a moderate increase in the mean MBC from 0.40 to 1.05 µg/ml, without a significant change in the MIC. nih.gov Similar observations were made for β-hemolytic streptococci and pneumococci, suggesting a more consistent activity against these organisms across different bacterial densities. nih.gov

Table 1: Effect of Inoculum Size on Lincomycin Activity Against *S. aureus***

| Inoculum Size (cells/ml) | Median MIC (µg/ml) | Median MBC (µg/ml) | Primary Activity |

|---|---|---|---|

| 10⁴ | 0.78 | 1.56 | Bactericidal |

| 10⁵ | 1.56 | 12.5 | Bacteriostatic |

| >10⁷ | 3.13 | >100 | Bacteriostatic with reduced inhibitory levels |

Comparative Molecular Dynamics with Other Lincosamides

The lincosamide class of antibiotics includes lincomycin and its semi-synthetic derivative, clindamycin (B1669177). While both share a fundamental mechanism of action by targeting the 50S ribosomal subunit, there are subtle but significant differences in their molecular interactions and resulting clinical efficacy.

Both lincomycin and clindamycin bind to the 23S ribosomal RNA (rRNA) within the peptidyl transferase center, interfering with protein synthesis. researchgate.net Their binding site overlaps with that of macrolides and streptogramin B antibiotics, which explains the observed cross-resistance among these classes. The primary resistance mechanism often involves the methylation of adenine (B156593) residue A2058 in the 23S rRNA, which reduces the binding affinity of these antibiotics.

Comparative studies using chemical footprinting on Escherichia coli ribosomes have elucidated the specific interactions of both drugs. Both lincomycin and clindamycin strongly protect the 23S rRNA bases A2058 and A2451 from chemical modification, and G2505 is also protected by both. nih.gov A key difference in their binding patterns is that clindamycin additionally protects A2059, whereas lincomycin does not. nih.gov This suggests a slightly different orientation or a more extensive interaction of clindamycin within the binding pocket.

Despite these subtle differences in interaction, the binding affinities of the two drugs to the ribosome are quite similar. The dissociation constant (Kdiss), a measure of binding affinity, has been estimated to be approximately 5 µM for lincomycin and 8 µM for clindamycin, indicating that both are potent binders to their ribosomal target in vitro.

The primary structural difference between lincomycin and clindamycin is the substitution of the 7-hydroxyl group in lincomycin with a chlorine atom in clindamycin. This modification significantly enhances the lipophilicity of clindamycin, leading to better absorption from the gastrointestinal tract and improved tissue penetration. This enhanced pharmacokinetic profile is believed to be a major contributor to the generally higher in vivo potency of clindamycin compared to lincomycin, rather than a substantial difference in their direct interaction with the ribosome.

Table 2: Comparative Molecular Interactions of Lincomycin and Clindamycin with the Bacterial Ribosome**

| Feature | Lincomycin Hydrochloride | Clindamycin |

|---|---|---|

| Primary Binding Site | Peptidyl transferase center of the 50S ribosomal subunit (23S rRNA) | Peptidyl transferase center of the 50S ribosomal subunit (23S rRNA) |

| Protected Nucleotides | A2058, A2451, G2505 | A2058, A2059, A2451, G2505 |

| Dissociation Constant (Kdiss) | ~5 µM | ~8 µM |

| Key Structural Difference | Contains a 7-hydroxyl group | 7-hydroxyl group is replaced by a chlorine atom |

Molecular Mechanisms of Antibiotic Resistance to Lincomycin Hydrochloride

Ribosomal Target Site Modification

Alterations in the structure of the ribosome, the primary target of lincomycin (B1675468) hydrochloride, represent a major mechanism of resistance. These modifications prevent the antibiotic from binding effectively, thereby allowing protein synthesis to continue.

Methylation of 23S Ribosomal RNA

The most prevalent mechanism of resistance to lincomycin involves the methylation of the 23S ribosomal RNA (rRNA), a critical component of the 50S ribosomal subunit. This post-transcriptional modification sterically hinders the binding of the antibiotic to its target site. A key nucleotide involved in this process is adenine (B156593) 2058 (A2058) within domain V of the 23S rRNA. nih.gov The addition of one or two methyl groups to the N6 position of A2058 significantly reduces the affinity of lincomycin for the ribosome.

This resistance mechanism is often associated with cross-resistance to macrolides and streptogramin B antibiotics, a phenotype known as MLSB resistance. nih.gov The degree of methylation can influence the level of resistance. For instance, dimethylation of A2058 generally confers high-level resistance to all three classes of antibiotics, while monomethylation may result in high-level resistance to lincosamides but lower-level resistance to macrolides.

Role of erm Genes and Ribosomal Methyltransferases

The methylation of 23S rRNA is catalyzed by a family of enzymes known as ribosomal methyltransferases, which are encoded by erm (erythromycin ribosome methylation) genes. nih.gov These genes are widespread among bacteria and are often located on mobile genetic elements such as plasmids and transposons, facilitating their horizontal transfer between different bacterial species. hpra.ie

Several classes of erm genes have been identified, including erm(A), erm(B), and erm(C), which are commonly found in staphylococci and streptococci. oup.comasm.org The expression of erm genes can be either constitutive or inducible. nih.gov In inducible resistance, the presence of a macrolide antibiotic at sub-inhibitory concentrations triggers the expression of the methyltransferase, leading to resistance. Some lincosamides, like clindamycin (B1669177), can also induce the expression of certain erm genes, such as erm(41) in Mycobacterium abscessus. emerypharma.com

The table below summarizes key erm genes and their characteristics:

| Gene | Organism(s) | Expression | Resistance Phenotype |

|---|---|---|---|

| erm(A) | Staphylococci, Streptococci | Inducible/Constitutive | MLSB |

| erm(B) | Streptococci, Enterococci | Inducible/Constitutive | MLSB |

| erm(C) | Staphylococci | Inducible/Constitutive | MLSB |

| erm(41) | Mycobacterium abscessus | Inducible | Macrolides, Lincosamides, Ketolides |

Mutations in Ribosomal RNA Conferring Resistance

In addition to enzymatic modification, mutations in the 23S rRNA gene itself can also lead to lincomycin resistance. These mutations typically occur in regions critical for antibiotic binding, such as domain V. Alterations in the nucleotide sequence at or near position A2058 can disrupt the binding pocket for lincomycin, thereby reducing its inhibitory effect. While less common than erm-mediated methylation, these mutations provide a stable and heritable mechanism of resistance.

Active Efflux Pump Systems

Another significant mechanism of resistance to lincomycin hydrochloride is the active removal of the antibiotic from the bacterial cell by efflux pumps. These membrane-associated protein complexes function to transport a wide range of substrates, including antibiotics, out of the cell, thereby preventing them from reaching their intracellular targets.

Identification and Characterization of Specific Efflux Pumps

Several efflux pumps that contribute to lincomycin resistance have been identified and characterized in various bacteria. These pumps belong to different superfamilies of transporters, including the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS). nih.gov

lmr Genes: The lmr (lincomycin resistance) genes encode efflux pumps specific to lincomycin. For example, lmrA, identified in the lincomycin-producing organism Streptomyces lincolnensis, encodes a protein with 12 transmembrane domains that shows homology to other antibiotic efflux proteins. nih.govnih.gov Another gene, lmrS, found in Staphylococcus aureus, encodes an MFS efflux pump that confers resistance to lincomycin and other compounds. nih.gov

vga Genes: The vga (virginiamycin A resistance) genes encode ABC transporters that can also confer resistance to lincosamides. For instance, the vga(A)LC variant found in Staphylococcus haemolyticus has an altered substrate specificity that includes lincosamides. nih.gov Other related genes like vga(C) and vga(E) have also been associated with lincosamide resistance. oup.comnih.gov

The following table details some of the identified efflux pumps involved in lincomycin resistance:

| Pump/Gene | Superfamily | Organism(s) | Substrates |

|---|---|---|---|

| LmrA | MFS | Streptomyces lincolnensis | Lincomycin |

| LmrS | MFS | Staphylococcus aureus | Lincomycin, various antimicrobials |

| Vga(A)LC | ABC | Staphylococcus haemolyticus | Lincosamides, Streptogramin A |

| Vga(C) | ABC | Staphylococci | Lincosamides, Pleuromutilins, Streptogramin A |

| Vga(E) | ABC | Staphylococci | Pleuromutilins, Lincosamides, Streptogramin A |

Genetic Regulation of Efflux Mechanism Expression

The expression of genes encoding lincomycin efflux pumps is often tightly regulated. This regulation allows bacteria to produce these pumps only when needed, conserving energy and resources.

Inducible Expression: The presence of lincomycin itself can act as an environmental signal to induce the expression of efflux pump genes. For example, in Streptomyces coelicolor, lincomycin has been shown to enhance the expression of a gene encoding a lincomycin-efflux ABC transporter. oup.com Similarly, in Bacillus subtilis, the transcription of the bmrCD operon, which encodes an ABC transporter, is induced by lincomycin through a ribosome-mediated transcriptional attenuation mechanism. nih.gov

Regulatory Mutations: Mutations in regulatory genes can lead to the overexpression of efflux pumps. In Bacillus subtilis, mutations in the promoter region of the lmr operon, which consists of lmrA and lmrB, can cause increased transcription of the operon and result in lincomycin resistance. mdpi.com

Transcriptional Regulators: The expression of efflux pump genes can be controlled by specific transcriptional regulators. In Streptomyces lincolnensis, the SLCG_Lrp regulator has been shown to directly activate the transcription of resistance genes, including those involved in efflux. In Staphylococcus aureus, the expression of some multidrug resistance efflux pumps is modulated by specific regulators like MepR and QacR, which can sense and respond to the presence of pump substrates.

ATP-Binding Cassette (ABC)-F Protein-Mediated Ribosome Protection

A significant mechanism of resistance to lincomycin hydrochloride involves the action of ATP-Binding Cassette (ABC)-F proteins. These proteins confer resistance not through the commonly associated efflux mechanism of other ABC transporters, but by directly protecting the bacterial ribosome, the target of lincomycin. nih.gov

ABC-F proteins, such as Vga(A) and Lsa(A), function as ribosomal protection proteins. They bind to the ribosome and can displace the bound antibiotic, thereby rescuing translation from inhibition. nih.gov This action is ATP-dependent. The mechanism involves the ABC-F protein binding to the ribosome, which induces conformational changes that lead to the dissociation of the antibiotic from its binding site. This allows protein synthesis to resume, rendering the bacterium resistant to the effects of lincomycin.

Research has shown that the specificity of these ABC-F proteins can be altered by minor changes in their structure. For instance, a single amino acid substitution in the interdomain linker of the Vga(A) protein can expand its resistance spectrum to include lincomycin. nih.gov

Enzymatic Inactivation and Modification of Lincomycin Hydrochloride

Lincosamide Nucleotidyltransferase Activity

The primary mechanism of enzymatic inactivation of lincomycin hydrochloride is mediated by a class of enzymes known as lincosamide nucleotidyltransferases (Lnu). These enzymes catalyze the transfer of a nucleotide monophosphate, typically from ATP, to the hydroxyl group of the lincomycin molecule. This modification renders the antibiotic unable to bind to its ribosomal target, thus inactivating it. nih.gov

Several genes encoding lincosamide nucleotidyltransferases have been identified, including lnu(A) (also known as linA), lnu(B) (linB), lnu(C), and lnu(D). nih.govresearchgate.netresearchgate.net These genes are often located on mobile genetic elements such as plasmids and transposons, facilitating their spread among bacterial populations. The resulting enzymes, for example Lnu(A) and Lnu(D), have been shown to catalyze the 3′-O-nucleotidylation of lincomycin. researchgate.net

Interestingly, the substrate specificity of these enzymes can vary. For example, the Lnu enzyme determined by the pBI109PGL plasmid in Staphylococcus epidermidis shows a higher resistance to lincomycin but appears sensitive to clindamycin in standard tests, even though clindamycin is a better substrate for the enzyme in vitro. nih.gov This is attributed to differences in membrane penetration and potential efflux of the two drugs. nih.gov

| Substrate | kcat (s⁻¹) | KM (μM) | kcat/KM (s⁻¹M⁻¹) |

|---|---|---|---|

| Clindamycin | 0.35 ± 0.01 | 4.2 ± 0.4 | 8 x 10⁴ |

| Lincomycin | 0.42 ± 0.01 | 7.8 ± 0.5 | 5 x 10⁴ |

This table presents the kinetic parameters of the Lnu(A) enzyme for the substrates clindamycin and lincomycin. Data from a 2016 study published in PMC. researchgate.net

Other Enzymatic Detoxification Pathways

While nucleotidylation is the most prominently reported and well-characterized enzymatic inactivation mechanism for lincomycin, other enzymatic detoxification pathways such as phosphorylation and acetylation have been identified as resistance mechanisms for other classes of antibiotics. asm.org However, in the context of lincomycin hydrochloride resistance, these alternative pathways are not as commonly observed or extensively documented in scientific literature as nucleotidylation. The primary focus of enzymatic inactivation of lincosamides remains on the activity of lincosamide nucleotidyltransferases.

Cross-Resistance Phenomena

Macrolide-Lincosamide-Streptogramin B (MLSB) Phenotype

Lincomycin hydrochloride is part of the Macrolide-Lincosamide-Streptogramin B (MLSB) group of antibiotics, which share a common binding site on the 23S rRNA of the 50S ribosomal subunit. asm.org Consequently, a single resistance mechanism that alters this binding site can confer resistance to all three classes of antibiotics. This cross-resistance is known as the MLSB phenotype. asm.org

The most common mechanism underlying the MLSB phenotype is the methylation of an adenine residue (A2058) in the 23S rRNA, catalyzed by Erm methylases encoded by erm genes (e.g., erm(A), erm(B), erm(C)). nih.gov This modification reduces the binding affinity of MLSB antibiotics to the ribosome.

The expression of MLSB resistance can be either constitutive (cMLSB) or inducible (iMLSB). In the cMLSB phenotype, the methylase is produced continuously, leading to high-level resistance to all MLSB antibiotics. asm.org In the iMLSB phenotype, the methylase is only synthesized in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin (B1671065). asm.org

| Phenotype | Lincomycin MIC Range (µg/mL) | Interpretation |

|---|---|---|

| Susceptible | ≤4 | Sensitive to lincomycin. |

| Inducible MLSB (iMLSB) | Appears susceptible in vitro without inducer | Potential for in vivo resistance. |

| Constitutive MLSB (cMLSB) | >256 | Resistant to lincomycin. |

This table illustrates the typical Minimum Inhibitory Concentration (MIC) ranges for lincomycin against Staphylococcus aureus exhibiting different MLSB resistance phenotypes.

Inducible Resistance Mechanisms and Detection Methodologies

The molecular mechanism behind inducible MLSB resistance is a classic example of translational attenuation. nih.gov The mRNA of the erm gene contains a leader sequence that includes a short open reading frame. In the absence of an inducing macrolide, the ribosome translates this leader peptide and the mRNA folds into a conformation that sequesters the ribosome binding site for the erm gene, preventing its translation. nih.govresearchgate.net

When an inducing macrolide is present, it binds to the ribosome as it is translating the leader peptide, causing it to stall. nih.gov This stalling induces a conformational change in the mRNA, exposing the ribosome binding site of the erm gene. This allows for the translation of the Erm methylase, which then modifies the ribosomal target, leading to resistance to lincosamides and streptogramin B antibiotics. nih.govresearchgate.net

A common laboratory method for detecting the iMLSB phenotype is the disk diffusion test, often referred to as the "D-test". This involves placing an erythromycin disk in close proximity to a clindamycin (a derivative of lincomycin) disk on an agar (B569324) plate inoculated with the test bacterium. If the strain exhibits inducible resistance, the zone of inhibition around the clindamycin disk will be flattened on the side adjacent to the erythromycin disk, forming a "D" shape. This indicates that the erythromycin has induced clindamycin resistance.

Structure Activity Relationship Sar Studies and Analog Development

Identification of Key Pharmacophoric Elements for Ribosomal Binding

Lincomycin (B1675468) hydrochloride exerts its antibacterial effect by inhibiting protein synthesis through binding to the 50S ribosomal subunit of bacteria. patsnap.com This interaction prevents the formation of peptide bonds, thereby halting bacterial growth. mdpi.com The binding of lincomycin occurs at the peptidyl transferase center (PTC) of the 50S subunit, effectively blocking the ribosomal exit tunnel. patsnap.com

The lincomycin molecule is composed of two key moieties: an amino acid portion, propyl hygric acid, and a sugar portion, α-methylthiolincosamine (α-MTL). nih.gov SAR studies have revealed that both components play a crucial role in the molecule's interaction with the ribosome, but they contribute differently to the binding affinity.

The α-methylthiolincosamine (α-MTL) moiety is considered the primary anchor for the drug to the ribosome. nih.gov It forms several hydrogen bonds with the 23S rRNA, which is a component of the 50S subunit. These interactions are vital for the stable binding of lincomycin to its target. mdpi.com

In contrast, the propyl hygric acid moiety engages in weaker, van der Waals interactions with the ribosomal components. nih.gov While not as critical for the initial binding, this part of the molecule is believed to play a significant role in sterically blocking the nascent peptide exit tunnel, which is essential for the drug's inhibitory action. patsnap.com

Rational Design and Synthesis of Lincomycin Derivatives

The insights gained from SAR studies have enabled the rational design of new lincomycin derivatives with modified structural features aimed at enhancing their antimicrobial properties. These modifications have targeted various parts of the lincomycin scaffold, including the C-6, C-7, and 4'-positions, as well as the proline ring of the propyl hygric acid moiety.

One successful strategy has been the modification at the C-7 position of the α-MTL sugar. For instance, the substitution of the hydroxyl group at this position has led to the development of clindamycin (B1669177), a semisynthetic derivative with improved antibacterial potency. mdpi.com Further research has explored the introduction of various arylthio groups at the C-7 position. These derivatives were synthesized using methods such as the Mitsunobu reaction or an SN2 reaction on a 7-O-methanesulfonyl precursor. nih.gov

Modifications of the proline ring have also been a focus of analog development. Strategies have included expanding the five-membered proline ring to a six- or seven-membered pipecolic acid framework. researchgate.net Additionally, various substituted proline intermediates have been prepared and coupled with the α-MTL sugar to create a diverse range of analogs. nih.gov

The synthesis of these novel derivatives often involves a multi-step process. For example, the preparation of C-6 and C-7 modified analogs has involved the initial synthesis of substituted proline intermediates, followed by their coupling with methyl 1-thio-α-lincosamide. nih.gov Subsequent steps of protection and deprotection of hydroxyl groups are often necessary to achieve the desired modifications. nih.gov

Correlation between Structural Modifications and Antimicrobial Spectrum/Potency

The structural modifications of lincomycin derivatives have shown a clear correlation with their antimicrobial spectrum and potency. A key goal of these modifications has been to overcome the resistance mechanisms that bacteria have developed against lincomycin and other related antibiotics, such as macrolides. One common resistance mechanism is the methylation of the ribosomal binding site, mediated by erm genes. nih.gov

Modifications at the C-7 position have been particularly effective in generating activity against resistant strains. For example, certain 7(S)-7-deoxy-7-arylthiolincomycin derivatives have demonstrated antibacterial activity against Gram-positive bacteria possessing the erm gene, whereas the parent compound and clindamycin are inactive against these strains. nih.gov The stereochemistry at the C-7 position is also crucial, with the 7(S)-configuration being necessary for enhanced antibacterial activity. nih.gov

The following table summarizes the impact of C-7 modifications on the activity against a resistant strain of Streptococcus pneumoniae:

| Compound | Modification at C-7 | Activity against S. pneumoniae (erm gene) |

| Lincomycin | -OH | Inactive |

| Clindamycin | -Cl | Inactive |

| Derivative 16 | 7(S)-arylthio | Active |

| Derivative 21 | 7(S)-arylthio | Active |

| Derivative 27 | 7(S)-arylthio | Active |

| Derivative 30 | 7(R)-arylthio | Inactive |

Modifications at other positions have also yielded significant improvements in potency. For instance, the introduction of a 5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl group at the C-7 position, combined with modifications at the 4'-position, resulted in a compound with significantly potent activity against S. pneumoniae and S. pyogenes with the erm gene. nih.gov Furthermore, derivatives with a 1'-NH group showed enhanced activity against resistant pathogens compared to their 1'-N-methyl counterparts. nih.gov

Expanding the proline ring to a pipecolic acid framework and optimizing the side chain at the C-4' position has also led to derivatives with very strong antibacterial activities against clinically important respiratory pathogens, including resistant strains of S. pneumoniae. researchgate.net

The table below illustrates the effect of various structural modifications on the minimum inhibitory concentration (MIC) against resistant S. pneumoniae:

| Compound | Key Structural Modification | MIC (µg/mL) against resistant S. pneumoniae |

| Lincomycin | Unmodified | > 128 |

| Clindamycin | 7(R)-Cl | > 128 |

| Compound 56 | 7(S)-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl]thio, modified 4'-position | 0.015 |

| Compound 12 | Pipecolic acid ring, modified 4'-side chain | 0.008 |

| Compound 14 | Pipecolic acid ring, modified 4'-side chain | 0.008 |

| Compound 15 | Pipecolic acid ring, modified 4'-side chain | 0.008 |

These findings underscore the power of rational drug design in developing new lincomycin analogs that can effectively combat antibiotic-resistant bacteria.

Advanced Analytical Methodologies for Lincomycin Hydrochloride Research

Spectrophotometric Techniques

Spectrophotometric methods offer accessible and rapid approaches for the quantification of lincomycin (B1675468) hydrochloride, particularly in pharmaceutical formulations.

Difference spectroscopy has been developed as a simple, precise, and accurate method for the estimation of lincomycin hydrochloride in bulk and solid dosage forms. jopcr.com This technique measures the amplitude difference between the absorbance maxima and minima of two equimolar solutions of the analyte under different chemical conditions.

For lincomycin hydrochloride, the method is based on measuring the absorbance at a maximum of 209 nm and a minimum of 220 nm. jopcr.com The drug is prepared in separate solutions of 0.1N sodium hydroxide (B78521) and a phosphate (B84403) buffer of pH 6.8. jopcr.com The difference in absorbance between these two wavelengths, known as the amplitude, is plotted against the concentration of the drug. This method demonstrates good correlation and adheres to Beer's law within a specific concentration range. jopcr.com

Key Findings in Difference Spectroscopy for Lincomycin Hydrochloride:

| Parameter | Value |

|---|---|

| Maximum Wavelength (λmax) | 209 nm |

| Minimum Wavelength (λmin) | 220 nm |

| Concentration Range | 5-25 µg/ml |

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative determination of lincomycin hydrochloride in pharmaceutical preparations. journalijdr.comresearchgate.netsphinxsai.com The method is valued for being simple, economical, accurate, and reproducible. journalijdr.comsphinxsai.com

Research indicates that lincomycin hydrochloride exhibits a maximum absorption (λmax) at approximately 196 nm when measured in water. journalijdr.comresearchgate.netresearchgate.net The method is validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating linearity over a concentration range typically between 5 and 30 µg/mL. sphinxsai.comresearchgate.net The strong correlation coefficient (R² often ≥ 0.999) from linear regression analysis confirms the method's reliability for quantification. researchgate.netsphinxsai.com Second derivative spectrophotometry has also been applied to study the stability of lincomycin under various stress conditions, with measurements taken at 230 nm. jipbs.com

Summary of UV-Vis Spectrophotometry Parameters:

| Method | λmax | Linearity Range (µg/mL) | Solvent | Correlation Coefficient (R²) |

|---|---|---|---|---|

| Direct UV Spectrophotometry | 196 nm | 6-30 | Water | 0.999 |

| Direct UV Spectrophotometry | 196 nm | 5-30 | Water | 0.9999 |

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for the separation, identification, and quantification of lincomycin hydrochloride, its related substances, and metabolites, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of lincomycin hydrochloride in both bulk drug substances and pharmaceutical formulations. ekb.egekb.eg Numerous simple, sensitive, and precise reversed-phase HPLC (RP-HPLC) methods have been developed and validated according to FDA and ICH guidelines. ekb.egnih.gov

These methods are validated for a suite of parameters including linearity, range, accuracy, precision (both intra- and inter-day), specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ). ekb.egekb.egscribd.com Forced degradation studies are also performed to establish the stability-indicating capability of the assays. nih.gov The versatility of HPLC allows for the simultaneous analysis of lincomycin with other antibiotics, such as spectinomycin, in combination drug products. nih.gov

Comparative Overview of Validated HPLC Methods:

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity Range (µg/mL) | R² |

|---|---|---|---|---|---|

| ZORBAX SB-C18 | 67:33 (v/v) 0.023 M orthophosphoric acid (pH 2.3) and acetonitrile (B52724) | 1.0 | 210 | 5.0 - 100 | 0.9999 |

| RP-C18 | Gradient of acetonitrile and phosphate buffer (pH 6) | 1.0 | 220 | Not Specified | Not Specified |

| Fine pack SIL RPC 18 | 90:10 (v/v) methanol (B129727) and water | 1.0 | 254 | 5 - 25 | Not Specified |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the structural characterization and metabolite profiling of lincomycin. researchgate.net

GC-MS is effective for the analysis of volatile and thermally stable compounds. thermofisher.com For non-volatile molecules like lincomycin, chemical derivatization is typically required to increase volatility and thermal stability before analysis. thermofisher.com The strength of GC-MS lies in its ability to generate reproducible molecular fragmentation patterns, which are invaluable for metabolite identification by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) library. thermofisher.comnih.gov

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for detecting lincomycin residues in complex biological matrices such as honey, pork, milk, and plasma. nih.govresearchgate.netnih.gov This technique is a predominant analytical method for residue detection and is crucial for metabolite profiling studies. nih.govufl.edu By operating in multiple reaction-monitoring mode, LC-MS/MS can provide unambiguous identification and quantification of the target analyte. nih.gov

Immunochemical Assay Development

Immunochemical assays, especially the enzyme-linked immunosorbent assay (ELISA), provide a rapid and high-throughput method for the detection of lincomycin residues, particularly in food safety applications. researchgate.net The development of these assays relies on the production of specific antibodies that can bind to lincomycin.

The process involves the synthesis of haptens, which are modified versions of the lincomycin molecule, to elicit a specific immune response and generate antibodies. nih.gov Computational chemistry can be used to predict the efficacy of different haptens before their chemical synthesis. researchgate.net An indirect competitive ELISA (ic-ELISA) is a common format where free lincomycin in a sample competes with a lincomycin-enzyme conjugate for binding to a limited number of specific antibody sites. nih.gov The signal produced is inversely proportional to the concentration of lincomycin in the sample. These methods are validated to determine key performance characteristics. nih.gov

Performance Characteristics of a Developed ic-ELISA for Lincomycin:

| Parameter | Value |

|---|---|

| IC50 | 0.57 ± 0.03 µg/kg |

| Linear Range | 0.125–4 µg/kg |

| Sensitivity (LOD) | 0.091 ng/mL |

| Intra-plate CV | ≤19.0% |

Hapten Design and Antibody Generation for Specific Detection

The development of highly specific immunoassays for small molecules like lincomycin hinges on the rational design of haptens and the subsequent generation of high-affinity antibodies. nih.gov A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. nih.gov

Hapten Design Strategies

The structure of the hapten, particularly the site of conjugation to the carrier protein, significantly influences the specificity of the resulting antibodies. mdpi.com For lincomycin, various strategies have been employed. A common approach involves modifying the lincomycin molecule to introduce a reactive group, such as a carboxyl group, which can then be coupled to a carrier protein like bovine serum albumin (BSA) or ovalbumin (OVA). nih.govgoogle.com

Researchers have explored different conjugation points on the lincomycin molecule. For instance, haptens have been synthesized by linking a spacer arm at the C2 or C8 position of the lincomycin structure. mdpi.com The choice of the conjugation site is critical; the goal is to expose the most characteristic structural features of the lincomycin molecule to the immune system, thereby generating antibodies that can specifically recognize the free analyte. mdpi.com Minor structural changes in the hapten can lead to significant differences in the antibody response. mdpi.com

In recent years, computer-assisted modeling has emerged as a powerful tool for the rational design of haptens, moving beyond experience-based strategies. mdpi.comresearchgate.net Computational chemistry allows for the prediction of hapten efficacy before chemical synthesis, saving time and resources. researchgate.netnih.gov By analyzing the three-dimensional structure and energy profiles of different potential haptens, researchers can select candidates most likely to produce antibodies with high specificity and affinity for the target molecule, lincomycin. mdpi.com

Antibody Generation

Once a suitable hapten is synthesized and conjugated to a carrier protein to form an immunogen, it is used to immunize animals, typically rabbits or mice, to generate antibodies. nih.govnih.gov The resulting antibodies can be either polyclonal or monoclonal.

Polyclonal Antibodies: These are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen. antibodies.com They are derived from different B-cell lineages within the immunized animal. antibodies.com Polyclonal antibodies against lincomycin have been successfully produced by immunizing rabbits with BSA-lincomycin conjugates. nih.govacs.org

Monoclonal Antibodies (mAbs): These are a homogeneous population of antibodies, all identical and recognizing a single, specific epitope. antibodies.com They are produced by hybridoma cell lines, which are created by fusing antibody-producing B-cells from an immunized mouse with a myeloma (cancerous) cell line. nih.gov This technology allows for the continuous production of antibodies with consistent specificity and affinity. antibodies.com A specific hybridoma cell line, named LIN/1B11, has been established to produce a monoclonal antibody highly specific to lincomycin. nih.gov

The choice between polyclonal and monoclonal antibodies depends on the desired application. While polyclonal antibodies can provide a more robust signal by binding to multiple sites, monoclonal antibodies offer higher specificity and better lot-to-lot consistency, which is crucial for standardized assays. antibodies.com

Enzyme-Linked Immunosorbent Assay (ELISA) Methodologies

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For a small molecule like lincomycin, a competitive ELISA format is typically employed. r-biopharm.com

Principle of Competitive ELISA

In a competitive ELISA for lincomycin, a known amount of lincomycin-protein conjugate (the coating antigen) is immobilized on the surface of a microtiter plate. assaygenie.com The sample to be analyzed is mixed with a limited amount of specific anti-lincomycin antibody and added to the plate. Free lincomycin in the sample competes with the immobilized lincomycin conjugate for the antibody binding sites. r-biopharm.com After an incubation period, the plate is washed to remove unbound substances. A secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) is then added, which binds to the primary antibody captured on the plate. r-biopharm.com Finally, a substrate is added that produces a colored product when it reacts with the enzyme. r-biopharm.com The intensity of the color is measured and is inversely proportional to the concentration of lincomycin in the sample; a lower color intensity indicates a higher concentration of lincomycin. r-biopharm.com

Several variations of this method exist, such as the indirect competitive ELISA (ic-ELISA), where the primary antibody is not labeled, and a labeled secondary antibody is used for detection. nih.gov

Performance of Lincomycin ELISAs

The sensitivity and specificity of an ELISA are critical performance metrics. Sensitivity is often expressed as the IC50 value (the concentration of analyte that causes 50% inhibition of antibody binding) and the limit of detection (LOD). Specificity is determined by measuring the cross-reactivity with structurally related compounds.

Recent research has led to the development of highly sensitive ELISAs for lincomycin. For example, an ic-ELISA based on a specific monoclonal antibody (1B11) demonstrated an IC50 value of 0.57 ± 0.03 µg/kg. nih.gov Another study reported an ELISA with an IC50 of 0.3 ng/mL and an LOD of 0.07 ng/mL. tandfonline.com These assays show high specificity for lincomycin, with very low cross-reactivity to related lincosamides like clindamycin (B1669177). tandfonline.commzfoodtest.com However, some polyclonal antibody-based assays have shown significant cross-reactivity (111%) with clindamycin, making them suitable for detecting both lincosamides. nih.govacs.org

| Assay Type | Antibody Type | IC50 Value | Limit of Detection (LOD) | Key Finding | Reference |

|---|---|---|---|---|---|

| ic-ELISA | Monoclonal (1B11) | 0.57 ± 0.03 µg/kg | 0.81-1.20 µg/kg (in pork/milk) | High specificity developed using computational hapten design. | nih.gov |

| ic-ELISA | Monoclonal (5F6) | 0.3 ng/mL | 0.07 ng/mL | Optimized for pH and ionic strength; low cross-reactivity with clindamycin (0.6%). | tandfonline.com |

| Competitive Indirect ELISA | Polyclonal | 9.15 ng/mL | 0.43 ng/mL (milk), 0.65 ng/mL (eggs) | Showed 111% cross-reactivity with clindamycin, suitable for detecting both. | nih.govacs.org |

Comprehensive Analytical Method Validation Parameters

To ensure that an analytical method is reliable, accurate, and reproducible, it must be thoroughly validated. nih.gov Validation is a requirement for methods used in quality control and regulatory compliance. The parameters for validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH). semanticscholar.org The following are key parameters for validating analytical methods like High-Performance Liquid Chromatography (HPLC) and ELISA for lincomycin hydrochloride.

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. ekb.eg The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear. ekb.eg For an HPLC method, linearity for lincomycin hydrochloride was established in the range of 5.0 - 100.0 µg/mL with a correlation coefficient (R²) of 0.9999. ekb.egekb.eg

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. ekb.eg Recovery rates for lincomycin in spiked milk samples have been reported between 92.3% and 97.2%. mdpi.com

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels:

Intra-day precision (Repeatability): Assesses precision over a short period with the same operator and equipment. ekb.eg

Inter-day precision (Intermediate Precision): Assesses precision over different days, with different analysts or equipment. ekb.eg For validated HPLC methods, %RSD values are typically required to be below 2%. semanticscholar.orgresearchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov For lincomycin, HPLC methods have reported LODs of 1.41 µg/mL and 0.854 µg/mL. semanticscholar.orgekb.eg

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov Reported LOQ values for HPLC analysis of lincomycin include 4.29 µg/mL and 0.258 µg/mL. semanticscholar.orgekb.eg

Robustness: This parameter measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ekb.eg

| Validation Parameter | Method | Finding / Value | Reference |

|---|---|---|---|

| Linearity (Range) | HPLC | 5.0 - 100 µg/mL (R² = 0.9999) | ekb.egekb.eg |

| Linearity (Range) | HPLC | 5 - 25 µg/mL | semanticscholar.orgresearchgate.net |

| Accuracy (% Recovery) | HPLC | 98.33% - 99.83% | ekb.eg |

| Accuracy (% Recovery) | SPE-HPLC-MS/MS | 92.3% - 97.2% (in milk) | mdpi.com |

| Precision (% RSD) | HPLC | < 2% | semanticscholar.orgresearchgate.net |

| Limit of Detection (LOD) | HPLC | 1.41 µg/mL | ekb.eg |

| Limit of Detection (LOD) | HPLC | 0.854 µg/mL | semanticscholar.orgresearchgate.net |

| Limit of Quantification (LOQ) | HPLC | 4.29 µg/mL | ekb.eg |

| Limit of Quantification (LOQ) | HPLC | 0.258 µg/mL | semanticscholar.orgresearchgate.net |

Environmental Fate, Ecotoxicology, and Microbial Ecology of Lincomycin Hydrochloride

Occurrence and Distribution in Environmental Compartments

Lincomycin (B1675468) hydrochloride, a lincosamide antibiotic primarily used in veterinary medicine, is frequently detected in various environmental compartments due to its extensive use in livestock. nih.govnih.gov Its primary route into the environment is through the application of animal manure as fertilizer, leading to contamination of soil and subsequent transport into aquatic systems. nih.govnih.gov

Detection in Agricultural Runoff and Aquatic Systems

The use of lincomycin in animal husbandry, particularly in swine and poultry operations, results in significant concentrations in manure. For instance, concentrations as high as 20,400 µg/L have been reported in the liquid fractions of pig manure. nih.gov When this manure is applied to agricultural fields, lincomycin can be transported into aquatic environments via surface runoff and infiltration. nih.govnih.gov Consequently, lincomycin is regularly detected in soil, surface water, and groundwater. nih.govnih.gov Studies have confirmed its capacity to leach into groundwater and move via overland flow into surface waters. asm.org Its persistence is notable, with detections in waters that had been contaminated more than a decade prior. nih.gov

Sorption, Dissipation, and Leaching Potentials in Soil and Water

The fate and mobility of lincomycin in the environment are governed by its physicochemical properties and interactions with soil and water components. It can dissipate over periods ranging from days to years, depending on the specific environmental compartment and conditions. nih.govnih.gov

Sorption: Sorption to soil and sediment is a key process influencing lincomycin's mobility. The primary mechanism for lincomycin sorption in soils is cation exchange. nih.gov The extent of sorption is significantly influenced by soil pH relative to lincomycin's pKa of 7.6. asm.orgnih.govnih.gov At a soil pH below its pKa, the cationic form of lincomycin dominates, leading to increased water solubility and reduced retention. asm.orgnih.gov Conversely, maximum sorption occurs at pH values near its pKa (7.3 to 7.8). nih.gov

The presence of other inorganic cations, such as potassium (K+) and calcium (Ca2+), can suppress lincomycin sorption by competing for cation exchange sites. nih.gov The composition of the soil also plays a crucial role. For example, Freundlich adsorption coefficients (Kf) have been shown to vary significantly between different soil types, with values of 5.09 for a low-organic-content soil, 11.98 for a biosolid-treated soil, and 210.15 for a similar unamended soil. asm.orgnih.gov

| Soil Type | Organic Carbon (%) | Freundlich Adsorption Coefficient (Kf) |

|---|---|---|

| Low-Organic-Content Soil | N/A | 5.09 |

| Biosolid-Treated Soil | 1.58 | 11.98 |

| Unamended Agricultural Soil | 1.42 | 210.15 |

Dissipation and Leaching: Due to its temporary sorption and potential for desorption, lincomycin exhibits a potential for leaching into groundwater and transport into surface water bodies through runoff. asm.org Its mobility is enhanced in soils where the pH is lower than its pKa, leading to a higher concentration of the more water-soluble cationic species. asm.orgnih.gov

Environmental Attenuation and Biotransformation Mechanisms

Biodegradation is considered a major pathway for the removal of lincomycin from the environment. nih.govnih.gov This process involves the breakdown of the compound by microorganisms, leading to its attenuation and transformation into various metabolic products.

Kinetics and Pathways of Biodegradation in Aquatic Environments

In aquatic environments, the biodegradation of lincomycin can follow first-order kinetics after an initial lag phase. nih.govnih.gov One laboratory study observed a start-up phase of 10-14 days, after which degradation proceeded with a rate constant of 0.55 d⁻¹ and a half-life of 30 hours. nih.govnih.gov The degradation rate was found to be independent of the initial concentration, provided it did not reach levels that would inhibit bacterial activity (e.g., 10 mg L⁻¹). nih.govnih.gov The biodegradation kinetics of lincomycin by specific bacterial strains, such as Conexibacter sp. LD01, have been shown to fit well with the modified Gompertz model. nih.gov

Several biodegradation pathways have been proposed, involving various transformations of the lincomycin molecule. Key identified pathways include:

N-demethylation: Removal of a methyl group from the nitrogen atom. nih.gov

Breakage of the amido bond: Cleavage of the amide linkage in the molecule. nih.govchalmers.se

Sulfoxidation: Oxidation of the sulfur atom. nih.gov

Oxidation of the pyrrolidine (B122466) ring and propylamino chain: Modifications to these structural components. nih.gov

Loss of the thiomethyl group: Removal of the -SCH3 group from the pyranose ring. chalmers.se

Studies have identified numerous metabolic products resulting from these transformations, confirming the complexity of the biodegradation process. nih.gov

Enzymatic Degradation Processes in Environmental Matrices

The degradation of lincomycin is facilitated by specific enzymes produced by microorganisms. A key mechanism of enzymatic inactivation, particularly in conferring resistance, is nucleotidylation. nih.govasm.orgoup.com This process is catalyzed by a class of enzymes known as lincosamide nucleotidyltransferases. nih.govnih.govoup.comscispace.com These enzymes transfer a nucleotide monophosphate (typically from ATP) to a hydroxyl group on the lincomycin molecule, a process also known as adenylylation, thereby inactivating the antibiotic. nih.govasm.org

Several genes encoding these enzymes have been identified in various bacteria. The lnuB gene, for example, has been found in Clostridium sp. and is proven to participate in lincomycin biodegradation. nih.govresearchgate.net Other identified genes include lnu(C), lnu(D), lnu(E), lnu(F), and lnu(G), each encoding a distinct lincosamide O-nucleotidyltransferase. nih.govasm.orgoup.comscispace.com These enzymes can modify hydroxyl groups at different positions on the lincomycin molecule, leading to its inactivation. asm.org

Impact on Non-Target Organisms and Microbial Communities

The presence of lincomycin in soil and aquatic ecosystems can negatively affect non-target organisms and alter the structure and function of microbial communities. nih.govnih.gov

Ecotoxicology: Algae have been shown to be particularly sensitive to lincomycin compared to organisms at other trophic levels. nih.gov Transcriptome analysis of the green alga Raphidocelis subcapitata revealed that even at low, environmentally relevant concentrations (0.5 and 5 µg L⁻¹), lincomycin can upregulate genes related to photosynthesis. cityu.edu.hkmdpi.com At higher concentrations (400 µg L⁻¹), significant growth inhibition (65.4%) was observed, along with the upregulation of genes indicating oxidative stress. cityu.edu.hk Studies have determined the median effective concentration (EC50) for various algal species, highlighting a range of sensitivities.

While less toxic to aquatic invertebrates and fish, lincomycin can still have effects. For the crustacean Daphnia magna, the 1-day median lethal concentration (LC50) was reported as 52.32 µmol L⁻¹. nih.gov Antibiotics, in general, can also indirectly affect Daphnia by altering their gut microbiota, which can compromise nutrition and food digestion. csic.esnih.gov

| Organism | Endpoint | Concentration | Reference |

|---|---|---|---|

| Pseudokirchneriella subcapitata (Green Alga) | 3-day EC50 | 0.16 µmol L⁻¹ | nih.gov |

| Cyclotella meneghiniana (Diatom) | 96-h EC50 | 4 µmol L⁻¹ | nih.gov |

| Scenedesmus obliquus (Green Alga) | 24-h IC50 | 4.03 mg L⁻¹ | researchgate.net |

| Chlorella vulgaris (Green Alga) | 96-h EC50 | 37.69 mg L⁻¹ | researchgate.net |

| Daphnia magna (Crustacean) | 1-day LC50 | 52.32 µmol L⁻¹ | nih.gov |

| Danio rerio (Zebrafish) | 2-day NOEC | 2257 µmol L⁻¹ | nih.gov |

Effects on Algal and Diatom Growth and Physiology

Algae and diatoms, as primary producers in aquatic ecosystems, are particularly sensitive to antibiotic exposure. nih.govcore.ac.uk Studies have shown that lincomycin hydrochloride can inhibit the growth and affect the physiological processes of these microorganisms.

The toxicity of lincomycin varies significantly among different species. For instance, the green alga (chlorophyte) Pseudokirchneriella subcapitata has shown a 3-day median effective concentration (EC₅₀) for growth inhibition of 0.16 µmol L⁻¹, a value orders of magnitude lower than that for crustaceans like Daphnia magna and zebrafish. nih.gov However, other studies have reported higher 96-hour EC₅₀ values for the same species, such as 24.14 µmol L⁻¹. nih.gov For the cyanobacterium Anabaena flos-aquae, the 96-hour EC₅₀ for growth inhibition was found to be 1.2 µmol L⁻¹. nih.gov

In contrast, the diatom Navicula pelliculosa appeared unaffected at concentrations up to 153.91 µmol L⁻¹ in one study, while another study reported a 96-hour EC₅₀ of 4 µmol L⁻¹ for the diatom Cyclotella meneghiniana. nih.gov Research on the marine diatoms Cylindrotheca closterium and Navicula ramosissima determined IC₅₀ values of 14.16 mg L⁻¹ and 11.08 mg L⁻¹, respectively. researchgate.net

Beyond simple growth inhibition, lincomycin affects the physiology of these organisms. For chlorophytes, photosynthesis has been identified as a more sensitive endpoint than growth. nih.govnih.gov Exposure to lincomycin can decrease the light utilization efficiency of chlorophytes and diatoms. nih.govnih.gov In a study on Raphidocelis subcapitata, high concentrations of lincomycin (400 µg L⁻¹) caused a 65.4% reduction in algal growth, while lower, environmentally relevant concentrations (0.5 µg L⁻¹ and 5 µg L⁻¹) had a negligible effect on growth but did alter the expression of genes related to photosynthesis. mdpi.comcityu.edu.hk Specifically, genes involved in photosynthesis-antenna proteins and chlorophyll (B73375) metabolism were upregulated at lower concentrations, suggesting that photosynthesis is a more sensitive indicator of lincomycin exposure than algal growth. cityu.edu.hk

| Species | Type | Endpoint | Concentration | Reference |

|---|---|---|---|---|

| Pseudokirchneriella subcapitata | Chlorophyte | 72-h EC₅₀ (Growth) | 0.16 µmol L⁻¹ | nih.gov |

| Pseudokirchneriella subcapitata | Chlorophyte | 96-h EC₅₀ (Growth) | 24.14 µmol L⁻¹ | nih.gov |

| Raphidocelis subcapitata | Chlorophyte | 7-day Growth Inhibition | 65.4% at 400 µg L⁻¹ | mdpi.comcityu.edu.hk |

| Anabaena flos-aquae | Cyanobacterium | 96-h EC₅₀ (Growth) | 1.2 µmol L⁻¹ | nih.gov |

| Navicula pelliculosa | Diatom | Growth Effect | No effect up to 153.91 µmol L⁻¹ | nih.gov |

| Cylindrotheca closterium | Diatom | IC₅₀ (Growth) | 14.16 mg L⁻¹ | researchgate.net |

| Navicula ramosissima | Diatom | IC₅₀ (Growth) | 11.08 mg L⁻¹ | researchgate.net |

Influence on Indigenous Bacterial Diversity and Selection Pressure for Resistance Genes in Soil

The introduction of lincomycin into the soil, often through the application of manure from treated livestock, can significantly alter the indigenous microbial landscape. nih.goviastate.edu While some studies suggest that soil microbial communities can be robust to the effects of lincomycin, showing only short-term impacts, others demonstrate marked shifts in bacterial composition. nih.govfrontiersin.orgresearchgate.net

Lincomycin can exert a strong selection pressure, promoting the proliferation of resistant bacteria and the dissemination of antibiotic resistance genes (ARGs). nih.gov The application of lincomycin mycelial residues to soil has been shown to induce an increase in lincomycin-specific resistance genes, such as lmrA and lnuB. nih.gov The abundance of these genes was observed to increase in a dose-dependent manner. For example, after 8 days of incubation, the abundance of the lmrA gene increased significantly with rising lincomycin concentrations. nih.gov However, the persistence of these genes can be low, with their abundance returning to control levels after an extended period, such as 50 days, as the lincomycin itself degrades. nih.gov

Studies near swine farms have found significant correlations between the concentration of lincomycin residues in soil and water and the levels of lincomycin-resistance genes like lnu(F), erm(A), and erm(B). nih.gov This highlights the direct link between antibiotic contamination and the environmental resistome. nih.gov The presence of ARGs in soil is a critical concern as these genes can potentially be transferred from environmental bacteria to human pathogens. nih.goviastate.edu Environmental factors within the soil, such as the presence of elements like aluminum and magnesium, can also influence the number and evolution of ARGs in soil bacteria. springernature.com

| Lincomycin Concentration (mg kg⁻¹ soil) | Abundance of lmrA (copies g⁻¹ soil) after 8 days | Reference |

|---|---|---|

| 10 | 17.78 | nih.gov |

| 50 | 74.13 | nih.gov |

| 100 | 128.82 | nih.gov |

Bioremediation and Waste Treatment Strategies for Lincomycin Residues

Given the environmental risks associated with lincomycin hydrochloride, effective strategies for its removal from waste and contaminated environments are crucial. who.int Bioremediation and various physicochemical treatment methods have been explored for this purpose.

Bioremediation utilizes the metabolic capabilities of microorganisms to degrade contaminants. Several bacterial and fungal strains have been identified with the ability to efficiently degrade lincomycin. Strains of Bacillus subtilis, Rhodotorula mucilaginosa, and Penicillium oxalicum have demonstrated high degradation efficiency for lincomycin in manufacturing biowaste. chalmers.se For instance, Bacillus subtilis (strain LMB-A) was able to degrade 92.69% of lincomycin from an initial concentration of 1117.55 mg/L within 144 hours. chalmers.se Another study isolated Clostridium sp. (strain LCM-B) from lincomycin mycelial residue, which degraded 62.03% of lincomycin at an initial concentration of 100 mg L⁻¹ after 10 days. nih.gov The degradation efficiency of these microorganisms can be influenced by the initial concentration of the antibiotic. nih.govbohrium.com The primary mechanism of biodegradation often involves the gene lnuB, which encodes a nucleotidyl transferase that inactivates the antibiotic. bohrium.comresearchgate.net

Waste Treatment Strategies encompass a range of physical and chemical processes. Advanced oxidation processes (AOPs), such as photocatalysis using titanium dioxide (TiO₂) or zinc oxide (ZnO) and heterogeneous Fenton processes, have proven effective in degrading lincomycin. researcher.life These methods generate highly reactive hydroxyl radicals that break down the antibiotic molecule. researcher.life Another approach is a combined adsorption and electrochemical oxidation system, which has been shown to remove 99% of lincomycin from industrial wastewater, reducing it to below the level of detection. arviatechnology.com Treatment agents composed of formaldehyde (B43269) and dicyandiamide (B1669379) have also been developed to treat wastewater from lincomycin production, effectively reducing the chemical oxygen demand (COD) to meet discharge standards. google.com Additionally, anaerobic bio-liquefaction is a promising method for treating biowaste from lincomycin manufacturing, converting the solid waste into valuable products like volatile fatty acids and ammonium. nih.gov

| Microorganism | Initial Lincomycin Concentration | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|

| Bacillus subtilis (strain LMB-A) | 1117.55 mg/L | 92.69% | 144 hours | chalmers.se |

| Rhodotorula mucilaginosa (strain LMB-D) | 1117.55 mg/L | 74.05% | 144 hours | chalmers.se |

| Penicillium oxalicum (strain LMB-E) | - | 88.20% | 144 hours | chalmers.se |

| Clostridium sp. (strain LCM-B) | 100 mg/L | 62.03% | 10 days | nih.gov |

| Clostridium sp. (strain LCM-B) | 500 mg/L | 15.61% | 10 days | nih.gov |

Innovative Drug Delivery System Research Non Clinical Models

Nanoparticle-Based Delivery Systems for Targeted Release

The development of nanoparticle-based delivery systems for lincomycin (B1675468) hydrochloride is a significant area of research, aiming to enhance therapeutic efficacy through targeted release and improved pharmacokinetic profiles. In non-clinical studies, various polymeric nanoparticles have been investigated to encapsulate lincomycin hydrochloride, thereby offering advantages such as controlled and sustained drug release.

One prominent approach involves the use of chitosan (B1678972), a natural biopolymer, to formulate lincomycin hydrochloride-loaded nanoparticles. mdpi.com These nanoparticles are typically prepared using the ionotropic gelation method, which involves the interaction of the positively charged chitosan with a polyanion, such as sodium tripolyphosphate, to form a cross-linked nanoparticle structure. mdpi.com

Characterization of these nanoparticles has shown them to be of a size conducive to effective drug delivery, with one study reporting a particle size of 103 ± 43 nm. mdpi.com Further analysis using techniques like scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and powdered X-ray diffraction (XRD) has been employed to understand the morphology, drug-polymer interactions, and the physical state of the encapsulated drug. mdpi.com Research has indicated that lincomycin hydrochloride exists in an amorphous state within the chitosan nanoparticles. mdpi.com

The efficiency of drug encapsulation is a critical parameter in the formulation of these delivery systems. Studies have demonstrated that the entrapment efficiency of lincomycin hydrochloride in chitosan nanoparticles increases with a higher initial drug concentration, up to a certain threshold. mdpi.com This suggests that the formulation can be optimized to maximize the drug load while maintaining the desired nanoparticle characteristics. The sustained release capabilities of these nanoparticles have also been noted, which is a key attribute for maintaining therapeutic drug levels over an extended period. mdpi.com

Development and Optimization of Nanogel Formulations

Nanogel formulations represent another advanced platform for the delivery of lincomycin hydrochloride, offering the combined advantages of nanoparticles and hydrogels. These systems are designed to improve drug bioavailability and provide controlled release at the target site. wisdomlib.orgamazonaws.com

The development of lincomycin hydrochloride nanogels often involves a systematic optimization process to achieve desired physicochemical properties and release characteristics. A study utilizing a 3² full factorial design demonstrates a methodical approach to optimizing a nanogel formulation composed of chitosan and Carbopol 934. amazonaws.comjournalair.com In this research, the concentrations of chitosan and Carbopol 934 were selected as independent variables. amazonaws.comjournalair.com The impact of these variables on dependent parameters such as particle size, polydispersity index (PDI), and the percentage of drug release was statistically evaluated to identify the optimal formulation. amazonaws.comjournalair.com The study concluded that an increase in polymer and gelling agent concentration led to a decrease in particle size and a PDI of less than 0.5 nm, along with an increase in the percentage of drug release. amazonaws.com

Another innovative approach is the formulation of a lincomycin hydrochloride-loaded in situ forming gel (ISG) using a borneol-based matrix. mdpi.com This system is designed to be administered as a low-viscosity solution that transforms into a gel matrix upon injection, providing sustained drug release. mdpi.com Research has shown that these borneol-based ISGs can sustain the release of lincomycin hydrochloride for up to 8 days. mdpi.com The inclusion of lincomycin hydrochloride was found to influence the solvent exchange process, which is critical for gel formation. mdpi.com

Liposomal gels have also been developed for the topical delivery of lincomycin hydrochloride. amazonaws.com In one study, an optimized liposomal formulation exhibited an average vesicle size of 219.73 nm and a zeta potential of -31.80 mV, with a drug entrapment efficiency of 74.65%. amazonaws.com The optimization of this formulation involved varying the lipid-to-surfactant ratio and sonication time to achieve the desired vesicle size and entrapment efficiency. amazonaws.com

Molecular Pharmacological Investigations of Lincomycin Hydrochloride

In Vitro Susceptibility Profiling against Diverse Microorganisms

Lincomycin (B1675468) hydrochloride demonstrates a narrow spectrum of activity, primarily targeting Gram-positive bacteria and certain protozoa. toku-e.com Its efficacy has been established against clinically significant pathogens, including strains of Staphylococcus, Streptococcus, and Bacteroides. toku-e.com In vitro studies have determined the Minimum Inhibitory Concentrations (MIC) for various organisms, providing a quantitative measure of its potency.